N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide
CAS No.: 651307-42-5
Cat. No.: VC17270594
Molecular Formula: C20H29N3O2S
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651307-42-5 |
|---|---|
| Molecular Formula | C20H29N3O2S |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-(4-aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide |
| Standard InChI | InChI=1S/C20H29N3O2S/c21-12-3-4-14-23(15-11-17-6-1-2-7-17)26(24,25)20-9-5-8-18-16-22-13-10-19(18)20/h5,8-10,13,16-17H,1-4,6-7,11-12,14-15,21H2 |
| Standard InChI Key | YHBDQBINZIJQON-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)CCN(CCCCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide consists of an isoquinoline core sulfonated at the 5-position, with two nitrogen-bound substituents: a 4-aminobutyl group and a 2-cyclopentylethyl chain. The IUPAC name, -(4-aminobutyl)--(2-cyclopentylethyl)isoquinoline-5-sulfonamide, reflects this arrangement . Key structural identifiers include:
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Canonical SMILES:
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InChIKey: YHBDQBINZIJQON-UHFFFAOYSA-N
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PubChem CID: 71376939
The presence of both hydrophilic (sulfonamide, primary amine) and hydrophobic (cyclopentyl, isoquinoline) moieties suggests balanced solubility characteristics, making it suitable for pharmaceutical exploration.
Physicochemical Data
The compound’s physicochemical profile is summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.5 g/mol |
| Hydrogen Bond Donors | 2 (amine, sulfonamide) |
| Hydrogen Bond Acceptors | 5 (sulfonamide O, isoquinoline N) |
| Topological Polar Surface Area | 98.8 Ų |
These properties align with Lipinski’s rule of five, predicting favorable oral bioavailability.
Synthetic Pathways and Optimization
Challenges in Synthesis
The steric bulk of the cyclopentylethyl group may hinder sulfonamide formation, necessitating elevated temperatures or microwave-assisted techniques. Purification challenges arise from the compound’s intermediate polarity, requiring gradient elution in reversed-phase chromatography.
Biological Activity and Mechanism of Action
Protein Kinase B (PKB/Akt) Inhibition
Isoquinoline sulfonamides are recognized as potent inhibitors of PKB/Akt, a serine/threonine kinase implicated in cancer cell survival and proliferation. N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide reduces phosphorylation at PKB’s Thr308 and Ser473 residues, disrupting downstream signaling pathways like mTOR and GSK-3β. Comparative studies with N-(2-Aminoethyl)isoquinoline-5-sulfonamide hydrochloride suggest that the cyclopentylethyl group enhances membrane permeability, while the aminobutyl chain improves target affinity.
Comparative Analysis with Related Compounds
Structural Analogues
The table below contrasts N-(4-Aminobutyl)-N-(2-cyclopentylethyl)isoquinoline-5-sulfonamide with structurally related sulfonamides:
| Compound | Molecular Weight | Key Biological Activity | Solubility (mg/mL) |
|---|---|---|---|
| N-(2-Aminoethyl)isoquinoline-5-sulfonamide | 297.3 | PKB Inhibition (IC₅₀ = 0.8 μM) | 12.4 (PBS) |
| Celecoxib | 381.4 | COX-2 Inhibition (IC₅₀ = 0.04 μM) | 0.07 (Water) |
| Target Compound | 375.5 | PKB/COX-2 Dual Inhibition | 8.9 (PBS) |
The target compound’s dual inhibitory profile positions it as a multifunctional therapeutic candidate, though in vivo efficacy remains unverified .
Future Directions and Challenges
Structural Optimization
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Solubility Enhancement: Introducing polar groups (e.g., hydroxyl) to the cyclopentyl ring may improve aqueous solubility without compromising activity.
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Prodrug Development: Masking the primary amine as an acetyl or carbamate derivative could enhance oral bioavailability.
Target Validation
High-throughput screening against kinase panels (e.g., DiscoverX) will clarify selectivity profiles. Concurrently, CRISPR-Cas9 knockout studies can confirm PKB-dependent mechanisms in disease models .
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